molecular formula C7H8O2 B12393293 2-Methoxyphenol-3,4,5,6-d4,OD

2-Methoxyphenol-3,4,5,6-d4,OD

Cat. No.: B12393293
M. Wt: 129.17 g/mol
InChI Key: LHGVFZTZFXWLCP-MDXQMYCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenol-3,4,5,6-d4,OD typically involves the deuteration of 2-methoxyphenol. This process can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound involves scaling up the catalytic or chemical exchange processes. The reaction conditions are optimized to ensure high yield and purity of the deuterated compound. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenol-3,4,5,6-d4,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyphenol-3,4,5,6-d4,OD is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyphenol-3,4,5,6-d4,OD involves its interaction with molecular targets through its deuterated isotopes. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different environments. This isotopic labeling helps in understanding the molecular pathways and targets involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenol-3,4,5,6-d4,OD is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in research applications where isotopic labeling is essential .

Biological Activity

2-Methoxyphenol-3,4,5,6-d4,OD (commonly referred to as Guaiacol-d4) is a deuterium-labeled derivative of guaiacol. This compound has gained attention for its biological activities, particularly in anti-inflammatory and antioxidant contexts. Below is a detailed analysis of its biological activity based on available research.

Anti-inflammatory Properties

  • Mechanism : Guaiacol-d4 inhibits lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression. COX-2 is an enzyme associated with inflammation and pain responses. Additionally, it suppresses NF-κB activation, a key regulator of inflammatory pathways .
  • Applications : These properties suggest potential therapeutic uses in inflammatory diseases such as arthritis or inflammatory bowel disorders.

Antioxidant Activity

  • Radical Scavenging : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers. This activity is attributed to its phenolic structure, which facilitates electron donation to neutralize reactive oxygen species (ROS) .
  • Potential Benefits : Antioxidants like Guaiacol-d4 may protect against oxidative damage implicated in aging, cardiovascular diseases, and neurodegenerative disorders.

Deuterium Labeling

Deuteration enhances the pharmacokinetic profile of Guaiacol-d4:

  • Metabolic Stability : Deuterium substitution reduces the rate of metabolic oxidation at specific sites in the molecule, prolonging its half-life.
  • Drug Development : This property makes it valuable as a tracer in pharmacokinetic studies and as a candidate for drug development due to improved bioavailability .

In Vitro Studies

  • COX-2 Inhibition Assay : Experiments demonstrated that Guaiacol-d4 effectively reduced COX-2 expression in LPS-stimulated cell models. The inhibition was dose-dependent, with IC50 values comparable to other anti-inflammatory agents .
  • NF-κB Pathway Analysis : Using transcriptomic approaches, Guaiacol-d4 was shown to downregulate genes involved in the NF-κB pathway, further confirming its anti-inflammatory potential .

Antioxidant Assays

The compound's antioxidant capacity was evaluated using:

  • DPPH Radical Scavenging Assay : Showed strong radical neutralization activity.
  • ABTS Assay : Demonstrated high efficacy in scavenging ABTS radicals.
  • Ferric Reducing Antioxidant Power (FRAP) : Indicated significant reducing power relative to standard antioxidants like Trolox .

4. Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
GuaiacolParent compound; non-deuteratedAnti-inflammatory and antioxidant properties but lower metabolic stability .
2-Methoxyphenol-3,4,5,6-d4Deuterium-labeled derivativeEnhanced metabolic stability; potent COX-2 inhibition and antioxidant activity .

Therapeutic Uses

  • Inflammatory Disorders : Its ability to inhibit COX-2 and NF-κB makes it a candidate for treating chronic inflammatory conditions.
  • Oxidative Stress Management : May be used in formulations aimed at mitigating oxidative damage in diseases like Alzheimer's or Parkinson's.

Research Tool

Guaiacol-d4 serves as a stable isotope-labeled compound for studying metabolic pathways and drug interactions.

6. Data Summary Table

Biological ActivityExperimental EvidencePotential Applications
Anti-inflammatoryCOX-2 inhibition; NF-κB pathway suppression Treatment of chronic inflammation
AntioxidantDPPH, ABTS assays; FRAP test Protection against oxidative stress
Pharmacokinetic BenefitsEnhanced stability due to deuteration Drug development; metabolic studies

Properties

Molecular Formula

C7H8O2

Molecular Weight

129.17 g/mol

IUPAC Name

1,2,3,4-tetradeuterio-5-deuteriooxy-6-methoxybenzene

InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD

InChI Key

LHGVFZTZFXWLCP-MDXQMYCFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])OC)[2H])[2H]

Canonical SMILES

COC1=CC=CC=C1O

Origin of Product

United States

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